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Compound of Interest

Compound Name: PK150

Cat. No.: B15566360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, and biological properties of PK150, a promising antibacterial compound with potent

activity against drug-resistant Staphylococcus aureus. The information is compiled from peer-

reviewed scientific literature and is intended for a technical audience engaged in antimicrobial

research and development.

Chemical Structure and Physicochemical Properties
PK150 is a synthetic small molecule, developed as a potent analog of the multi-kinase inhibitor

sorafenib. Through systematic chemical modifications, its antibacterial efficacy was significantly

enhanced.[1]
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Property Value

Chemical Formula C₁₅H₈ClF₅N₂O₃

Molecular Weight 394.68 g/mol

CAS Number 2165324-62-7

Appearance Powder

Solubility Soluble in DMSO

SMILES
C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl

)C(F)(F)F)OC(O2)(F)F

Mechanism of Action
PK150 exhibits a novel, dual mechanism of action that circumvents common resistance

pathways, contributing to its potent bactericidal activity and low propensity for resistance

development.[1][2]

Inhibition of Menaquinone Biosynthesis
PK150 interferes with the bacterial electron transport chain by inhibiting demethylmenaquinone

methyltransferase (MenG, also referred to as UbiE).[3] This enzyme catalyzes a critical step in

the biosynthesis of menaquinone, an essential electron carrier in the S. aureus respiratory

chain.[2][3] Inhibition of this pathway disrupts cellular respiration and energy production,

leading to bacterial cell death.
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Figure 1. Inhibition of Menaquinone Biosynthesis by PK150.
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Allosteric Activation of Signal Peptidase IB
In a distinct mechanism, PK150 acts as an allosteric activator of Signal Peptidase IB (SpsB).

SpsB is a crucial enzyme in the bacterial protein secretion pathway, responsible for cleaving

signal peptides from preproteins as they are translocated across the cell membrane via the Sec

secretion pathway.[4][5] PK150 binds to an allosteric site on SpsB, which enhances its catalytic

activity. This dysregulation of protein secretion is thought to contribute to the bactericidal effect

of PK150.
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Figure 2. Allosteric Activation of Signal Peptidase IB by PK150.

In Vitro Antibacterial Activity
PK150 demonstrates potent bactericidal activity against a range of S. aureus strains, including

methicillin-sensitive (MSSA), methicillin-resistant (MRSA), and vancomycin-intermediate (VISA)

isolates.
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Strain Type Representative Strains MIC (μM)

Methicillin-Sensitive S. aureus

(MSSA)
NCTC 8325, SH1000 0.3

Methicillin-Resistant S. aureus

(MRSA)
ATCC 33591, USA300 0.3 - 1

Vancomycin-Intermediate S.

aureus (VISA)
Mu50 0.3

Vancomycin-Resistant

Enterococci (VRE)
- 3

Data compiled from Le P, et al. Nat Chem. 2020.[1]

Furthermore, PK150 is effective against challenging bacterial populations, including persister

cells and established biofilms. It has been shown to eradicate persister cells and reduce biofilm

biomass by 80% after 24 hours of treatment.[1]

In Vivo Efficacy and Pharmacokinetics
The therapeutic potential of PK150 has been evaluated in murine infection models,

demonstrating its efficacy and favorable pharmacokinetic properties.

Pharmacokinetic Profile
In studies conducted in mice, PK150 exhibited good oral bioavailability and was well-tolerated

at therapeutic doses.

Parameter Value

Oral Bioavailability ~63%

Dosing (non-toxic) 10 and 20 mg/kg (oral)

10 mg/kg (intravenous)

Data from a murine model as reported by Le P, et al. Nat Chem. 2020.[1]
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In Vivo Efficacy
PK150 has demonstrated significant antibacterial activity in a neutropenic mouse thigh

infection model.

Model Strain Treatment Outcome

Neutropenic Mouse

Thigh Infection Model
MRSA ATCC 33591 20 mg/kg PK150 (oral)

10-fold reduction in

CFU/g in thighs

Data from Le P, et al. Nat Chem. 2020.[1]

Experimental Protocols
Detailed experimental protocols for the characterization of PK150 are outlined below. These

are based on standard methodologies in antimicrobial research and the specific details

reported in the primary literature.

Minimum Inhibitory Concentration (MIC) Determination
The MIC of PK150 against various bacterial strains is typically determined using the broth

microdilution method according to the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).

Prepare serial dilutions
of PK150 in a 96-well plate

Inoculate each well with a
standardized bacterial suspension Incubate at 37°C for 18-24 hours Visually inspect for bacterial growth Determine MIC as the lowest

concentration with no visible growth
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Figure 3. Workflow for MIC Determination.

Biofilm Eradication Assay
The ability of PK150 to eradicate established biofilms is assessed by growing biofilms on a

suitable surface, treating with the compound, and quantifying the remaining viable bacteria.

Biofilm Formation:S. aureus biofilms are grown in 96-well plates for 24 hours.
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Treatment: The planktonic cells are removed, and the established biofilms are treated with

various concentrations of PK150 for 24 hours.

Quantification: The biofilm biomass is quantified using crystal violet staining, and the viability

of the remaining cells is determined by colony-forming unit (CFU) counting.

Persister Cell Killing Assay
The efficacy of PK150 against persister cells is evaluated by first isolating a population of

persisters and then treating them with the compound.

Persister Isolation: A stationary phase culture of S. aureus is treated with a high

concentration of a bactericidal antibiotic (e.g., ciprofloxacin) to eliminate growing cells,

leaving a population enriched with persisters.

Treatment: The persister cells are then treated with PK150 for a defined period.

Viability Assessment: The number of surviving persister cells is quantified by CFU counting.

Murine Thigh Infection Model
The in vivo efficacy of PK150 is assessed in a neutropenic mouse thigh infection model.

Induction of Neutropenia: Mice are rendered neutropenic by treatment with

cyclophosphamide.

Infection: The thigh muscles of the mice are inoculated with a standardized suspension of S.

aureus.

Treatment: PK150 is administered orally at specified doses and time points post-infection.

Bacterial Load Determination: At the end of the treatment period, the thigh muscles are

excised, homogenized, and the bacterial load is determined by CFU counting.

Conclusion
PK150 is a novel antibacterial agent with a compelling profile for the treatment of infections

caused by S. aureus, including drug-resistant strains. Its dual mechanism of action, targeting
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both menaquinone biosynthesis and protein secretion, represents a promising strategy to

combat bacterial resistance. The compound's potent in vitro activity against planktonic cells,

persisters, and biofilms, combined with its demonstrated in vivo efficacy and favorable

pharmacokinetic properties, underscores its potential as a lead candidate for further preclinical

and clinical development. The detailed methodologies provided in this guide offer a framework

for the continued investigation and evaluation of PK150 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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